2-(Azetidin-3-yloxy)quinoxaline hydrochloride
Overview
Description
2-(Azetidin-3-yloxy)quinoxaline hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar quinazoline derivatives have been shown to target toll-like receptor 7 (tlr7), which plays a critical role in the innate immune response .
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, possibly tlr7, to initiate a series of biochemical reactions .
Biochemical Pathways
Based on the potential target, tlr7, it can be inferred that it may influence the innate immune response pathways .
Result of Action
Based on the potential target, tlr7, it can be inferred that it may influence the innate immune response .
Biochemical Analysis
Biochemical Properties
2-(Azetidin-3-yloxy)quinoxaline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . These interactions are vital for the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of ADCs and PROTACs highlights its impact on cellular mechanisms, where it aids in the targeted delivery and degradation of specific proteins, thereby modulating cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system . This mechanism is crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. It is known to be stable under specific storage conditions, such as at 4°C away from moisture, and in solvent at -80°C for six months or -20°C for one month . These temporal effects are critical for its application in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the synthesis of ADCs and PROTACs indicates its involvement in metabolic processes that regulate protein degradation and cellular signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that influence its localization and accumulation. These interactions are critical for its effectiveness in targeted drug delivery and protein degradation .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is vital for its role in modulating cellular processes and achieving its biochemical effects .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)quinoxaline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXNMBNPSYDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.